

Application Notes & Protocols: Mass Spectrometry Analysis of Penicillamine Disulfide

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Compound of Interest

Compound Name: *Penicillamine disulfide*

CAS No.: 312-10-7

Cat. No.: B1617911

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Introduction

Penicillamine disulfide, the oxidized dimer of the chelating agent D-penicillamine, is a critical analyte in pharmaceutical development, clinical monitoring, and metabolic studies.^{[1][2]} As the primary oxidative product of penicillamine, its accurate quantification provides insights into drug stability, pharmacokinetics, and the in vivo redox environment. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), has become the definitive technique for the analysis of **penicillamine disulfide** due to its unparalleled sensitivity, specificity, and ability to operate in complex biological matrices.

This guide provides a comprehensive overview of the principles and practices for the robust analysis of **penicillamine disulfide**. We will delve into the unique chemical challenges posed by disulfide compounds, present detailed protocols for sample preparation and LC-MS/MS analysis, and discuss method validation in accordance with international regulatory standards. This document is intended for researchers, scientists, and drug development professionals seeking to establish a reliable analytical workflow for this compound.

Chemical & Physical Properties

A foundational understanding of **penicillamine disulfide**'s properties is essential for method development. It is a symmetrical disulfide formed from two penicillamine molecules.[2]

Property	Value	Source(s)
Molecular Formula	C ₁₀ H ₂₀ N ₂ O ₄ S ₂	[1][3]
Average Molecular Weight	296.4 g/mol	[3][4]
Monoisotopic Mass	296.0864 Da	[3]
Structure	Two penicillamine units linked by a disulfide (-S-S-) bond	[1]
Key Functional Groups	Disulfide bond, two primary amines, two carboxylic acids	[1][3]
Solubility	Soluble in water	[1]

Principles of Disulfide Analysis by Mass Spectrometry

The analysis of disulfide-containing molecules presents unique challenges. The disulfide bond itself can be labile under certain conditions, and the presence of free thiols (like the parent drug, penicillamine) can lead to thiol-disulfide exchange reactions, artificially altering the concentration of the target analyte post-collection.[5][6]

Ionization and Detection

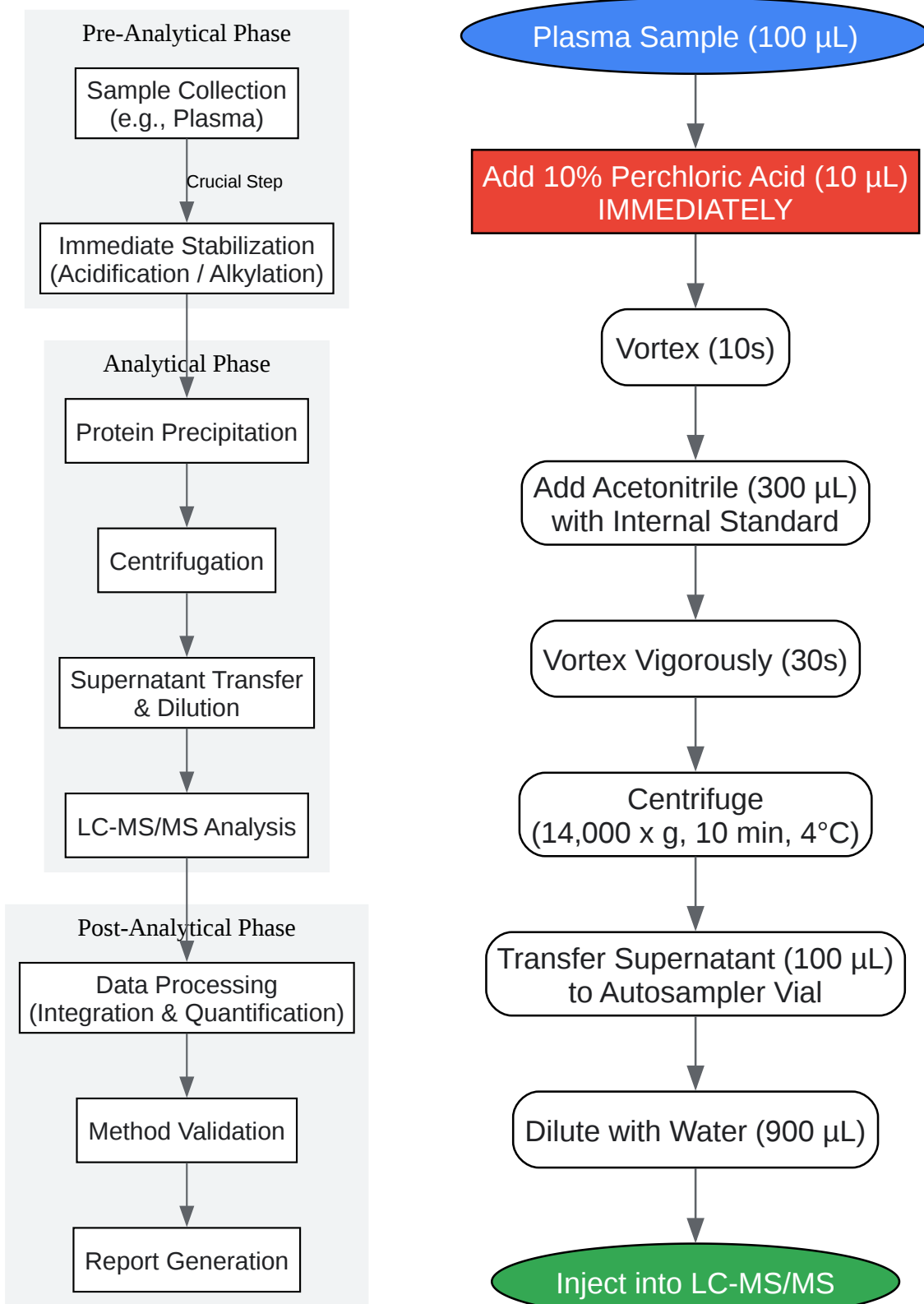
Electrospray ionization (ESI) is the most common technique for analyzing polar molecules like **penicillamine disulfide**. [7][8] In positive ion mode, the molecule readily protonates, typically at the primary amine sites, to form a singly charged precursor ion [M+H]⁺ at approximately m/z 297.1. The efficiency of ionization can sometimes be lower for intact disulfide-bridged molecules compared to their reduced, free-thiol counterparts, as the compact structure can "bury" chargeable sites. [9][10]

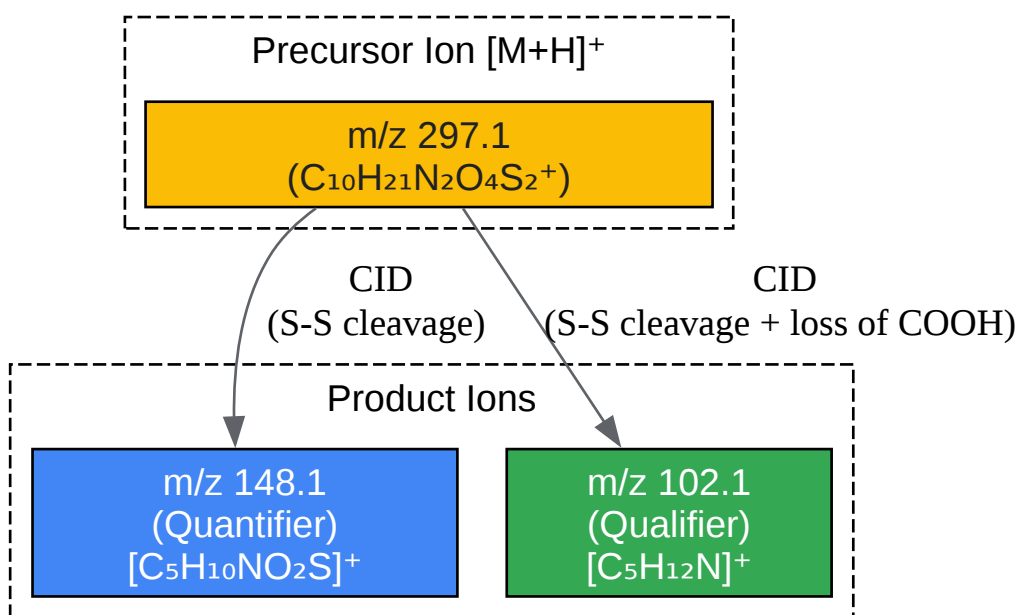
The Challenge of In-Vitro Stability

A critical consideration, particularly for bioanalysis, is the in-vitro stability of penicillamine and its disulfide. Penicillamine can rapidly oxidize to **penicillamine disulfide** after a blood sample is drawn, leading to an inaccurate measurement of the true in vivo concentrations.[11] This conversion is a significant source of analytical variability.[11] Therefore, sample collection and preparation protocols must be designed to immediately halt this oxidative process. This is typically achieved by adding a stabilizing agent or acidifying the sample immediately upon collection.[11]

Experimental Workflow Overview

A robust analytical method follows a structured workflow, from sample acquisition to final data reporting. Each step is designed to ensure data integrity and reproducibility.





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Sources

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